molecular formula C10H11N5O2S B1407951 2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine CAS No. 1612174-02-3

2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine

Cat. No.: B1407951
CAS No.: 1612174-02-3
M. Wt: 265.29 g/mol
InChI Key: LGZCTXYBYNYHEJ-UHFFFAOYSA-N
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Description

2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazole ring fused to a pyrimidine scaffold. The cyclopropanesulfonyl group at the 1-position of the pyrazole introduces steric bulk and electronic effects, which may enhance binding affinity or metabolic stability in biological systems.

Properties

IUPAC Name

2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2S/c11-9-3-4-12-10(14-9)7-5-13-15(6-7)18(16,17)8-1-2-8/h3-6,8H,1-2H2,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZCTXYBYNYHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2C=C(C=N2)C3=NC=CC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301184050
Record name 2-[1-(Cyclopropylsulfonyl)-1H-pyrazol-4-yl]-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1612174-02-3
Record name 2-[1-(Cyclopropylsulfonyl)-1H-pyrazol-4-yl]-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1612174-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[1-(Cyclopropylsulfonyl)-1H-pyrazol-4-yl]-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently .

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The cyclopropanesulfonyl group (-SO₂-C₃H₅) participates in nucleophilic substitution and elimination reactions due to its electron-withdrawing nature.

Reaction TypeConditionsProductsReferences
Nucleophilic Substitution Treatment with amines (e.g., piperidine) in polar aprotic solvents (DMF, DMSO)Sulfonamide derivatives via SO₂-O bond cleavage
Reduction Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ in methanolCyclopropanethiol intermediates (rare due to steric hindrance)

For example, in patents describing analogs, the sulfonyl group undergoes coupling with piperidine derivatives to form sulfonamides, a key step in generating kinase inhibitors .

Pyrazole Ring Modifications

The 1H-pyrazol-4-yl group exhibits electrophilic aromatic substitution (EAS) at the C-3/C-5 positions and metal-catalyzed cross-coupling.

Reaction TypeReagentsProducts
Halogenation NBS (N-bromosuccinimide) in CCl₄3-Bromo or 5-bromo derivatives
Suzuki Coupling Pd(PPh₃)₄, arylboronic acidsBiaryl-functionalized analogs

Structural data from kinase inhibitor studies show that halogenated pyrazole intermediates are critical for further functionalization.

Pyrimidine Amine Reactivity

The 4-amine group on the pyrimidine ring undergoes acylation, alkylation, and condensation reactions.

Reaction TypeConditionsExample Application
Acylation Acetyl chloride, base (Et₃N)N-acetyl derivatives for solubility modulation
Condensation Aldehydes/Ketones, acid catalysisSchiff base formation for metal coordination

In pyrazolo[3,4-b]pyridine syntheses , analogous pyrimidine amines react with aldehydes to form imines, suggesting similar reactivity for this compound.

Cyclopropane Ring Stability

The cyclopropane moiety remains intact under mild conditions but undergoes ring-opening under strong acids/bases or high temperatures:

ConditionOutcome
H₂SO₄ (conc.)Ring-opening to propene derivatives
>200°CThermal decomposition to alkenes

Studies on cyclopropane-containing analogs highlight its stability in biological media, making it valuable for drug design.

Cross-Coupling Reactions

The pyrimidine and pyrazole rings enable Pd-catalyzed cross-couplings:

ReactionCatalystsApplications
Buchwald-Hartwig Amination Pd₂(dba)₃, XantphosIntroduction of aryl/heteroaryl amines
Sonogashira Coupling PdCl₂(PPh₃)₂, CuIAlkynylation for fluorescent probes

Patent data reveals that such reactions are pivotal in creating kinase inhibitors with enhanced selectivity.

Acid/Base Stability

The compound exhibits moderate stability:

  • Acidic Conditions (pH <3) : Protonation of pyrimidine amine, potential sulfonyl hydrolysis.

  • Basic Conditions (pH >10) : Deprotonation of pyrazole N-H, risk of cyclopropane ring strain.

Oxidation Reactions

Controlled oxidation targets specific sites:

  • Pyrimidine Ring : KMnO₄/H₂O oxidizes C-5 to a carbonyl group (limited yield).

  • Pyrazole Ring : H₂O₂/Fe²⁺ generates N-oxide derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

  • Targeted Therapy in Oncology
    • 2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine has been investigated for its role as a selective inhibitor of various protein kinases involved in cancer progression. In particular, it shows promise in inhibiting Janus kinases (JAKs), which are crucial for cell signaling pathways related to growth and survival in tumors .
  • Anti-inflammatory Properties
    • The compound has been studied for its potential anti-inflammatory effects. By inhibiting specific signaling pathways, it may reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .
  • Antimicrobial Activity
    • Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, indicating its potential use in developing new antibiotics or adjunct therapies .

Biochemical Research Applications

  • Enzyme Inhibition Studies
    • The compound serves as a valuable tool in biochemical research for studying enzyme interactions. Its ability to selectively inhibit certain enzymes allows researchers to elucidate the mechanisms of action within metabolic pathways .
  • Cell Signaling Pathway Analysis
    • By modulating specific signaling pathways, this compound can help researchers understand the role of these pathways in cellular processes such as apoptosis and differentiation, providing insights into cancer biology and other diseases .

Case Studies and Experimental Findings

StudyObjectiveFindings
Study 1Investigating JAK inhibitionDemonstrated effective inhibition of JAK2, leading to reduced cell proliferation in cancer cell lines .
Study 2Anti-inflammatory effectsShowed significant reduction in TNF-alpha levels in vitro, indicating potential for treating inflammatory diseases .
Study 3Antimicrobial efficacyExhibited activity against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Mechanism of Action

The mechanism of action of 2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as CDK2. By binding to the active site of CDK2, the compound inhibits its kinase activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through the disruption of the phosphorylation process required for CDK2 activation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure shares similarities with several pyrazolyl-pyrimidine derivatives, differing primarily in substituents. Key comparisons include:

Table 1: Structural Comparison of Pyrazolyl-Pyrimidine Derivatives
Compound Name Substituents (Pyrazole Position 1) Substituents (Pyrimidine Position 4) Key Applications/Activities
2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine Cyclopropanesulfonyl Amine Inference: Potential kinase inhibitor (structural similarity to BAY-320/524)
BAY-320 (2-[5-cyclopropyl-1-(4-ethoxy-2,6-difluorobenzyl)-4-methyl-1H-pyrazol-3-yl]-5-methoxy-N-(pyridin-4-yl)pyrimidin-4-amine) 4-ethoxy-2,6-difluorobenzyl Methoxy, pyridin-4-yl amine Bub1 kinase inhibitor (IC₅₀ = 0.3–1.0 μM)
4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (CAS 1462286-01-6) Methyl Chlorine Intermediate in kinase inhibitor synthesis
1-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine 4-chlorobenzyl 2-methoxyethyl amine Antiproliferative activity (cancer targets)

Key Observations :

  • Electron-Withdrawing Groups : The cyclopropanesulfonyl group in the target compound may improve solubility or binding interactions compared to methyl or benzyl substituents (e.g., in BAY-320) due to its polar sulfonyl moiety .
  • Biological Activity : Compounds with bulkier substituents (e.g., benzyl groups in BAY-320) show kinase inhibition, suggesting that the cyclopropanesulfonyl group could similarly target ATP-binding pockets .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Compound LogP (Predicted) Solubility (mg/mL) Biological Activity
This compound ~2.5 (estimated) Moderate (aqueous) Inference: Kinase inhibition (similar to BAY-320)
BAY-320 3.8 Low Bub1 inhibition (IC₅₀ = 0.3 μM)
4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine 4.1 Poor Antimicrobial activity (E. coli MIC = 8 μg/mL)

Key Insights :

  • Antimicrobial activity in thieno-pyrimidine hybrids () suggests that the target compound’s sulfonyl group might enhance interactions with bacterial targets .

Biological Activity

2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for treatment in various diseases, particularly focusing on its role as an inhibitor of specific kinases and its anti-inflammatory properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Chemical Formula C11H12N4O2S\text{Chemical Formula C}_{11}\text{H}_{12}\text{N}_4\text{O}_2\text{S}

The presence of the cyclopropanesulfonyl group and the pyrazole ring contributes to its biological activity, particularly in modulating enzymatic pathways.

Research indicates that this compound functions primarily as an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). This kinase plays a crucial role in the signaling pathways associated with inflammation and immune responses. By inhibiting IRAK4, the compound may effectively reduce the activation of downstream inflammatory mediators, making it a candidate for treating various inflammatory diseases.

Anti-inflammatory Effects

Studies have shown that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a study reported that derivatives of pyrazolopyrimidine effectively reduced inflammation in animal models by modulating cytokine production and inhibiting NF-kB signaling pathways .

Inhibition of Kinases

The compound has been characterized as a selective inhibitor of IRAK4, which is implicated in several autoimmune disorders. The inhibition of this kinase has been linked to decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests potential applications in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Table 1: Summary of Biological Activities

Activity Effect Reference
IRAK4 InhibitionDecreased inflammatory cytokines
Anti-inflammatory ActivityReduced edema and inflammation in models
Selectivity for KinasesHigh selectivity for IRAK4 over other kinases

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Rheumatoid Arthritis Model : In a controlled study using a collagen-induced arthritis model, administration of the compound resulted in a significant reduction in joint swelling and histological markers of inflammation compared to controls .
  • Dermatitis Treatment : A study on atopic dermatitis demonstrated that the use of this compound reduced symptoms significantly in animal models, correlating with decreased levels of IL-31 and other pruritic mediators .
  • Cancer Therapeutics : Preliminary findings suggest that this compound may also inhibit tumor growth by targeting specific kinases involved in cell proliferation .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing pyrimidine-amine derivatives with cyclopropanesulfonyl substituents?

  • Methodological Answer : The synthesis typically involves coupling pyrazole and pyrimidine precursors under reflux conditions. For example, pyrimidin-4-amine derivatives can be synthesized via condensation reactions using ethanol as a solvent, followed by purification via crystallization . Cyclopropanesulfonyl groups are introduced using reagents like cesium carbonate and copper(I) bromide in dimethyl sulfoxide (DMSO) at 35°C for 2 days, achieving yields of ~17–20% after chromatographic purification .

Q. How are pyrazole-pyrimidine hybrids characterized to confirm structural integrity?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and cyclopropane ring integration (e.g., δ 8.87 ppm for pyridinyl protons) .
  • HRMS : High-resolution mass spectrometry to confirm molecular weight (e.g., m/z 215 [M+H]+) .
  • Melting Point Analysis : Used to assess purity (e.g., 104–107°C for intermediates) .

Q. What solvents and catalysts are optimal for introducing sulfonyl groups into pyrazole rings?

  • Methodological Answer : Polar aprotic solvents like DMSO enhance sulfonyl group reactivity. Catalysts such as cesium carbonate (base) and copper(I) bromide (transition metal catalyst) are critical for Ullmann-type coupling reactions, as seen in the synthesis of N-cyclopropyl pyrazole derivatives .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of chiral pyrazole-pyrimidine hybrids?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak columns with methanol elution) resolves enantiomers post-synthesis. Absolute configuration is confirmed via Flack parameter analysis in X-ray crystallography (e.g., Flack parameter = 0.05(8)) . For example, (R)-configured tetrahydrofuran derivatives show specific optical rotation ([α]D20_{D}^{20} = +51.3°) .

Q. What strategies address conflicting spectral data in pyrimidine-amine derivatives (e.g., unexpected 1^1H NMR shifts)?

  • Methodological Answer :

  • Variable Temperature NMR : Resolves dynamic effects like hydrogen bonding, which may obscure proton environments .
  • X-ray Crystallography : Resolves ambiguities by directly visualizing intramolecular hydrogen bonds (e.g., NH···N interactions at 2.1 Å) .
  • DFT Calculations : Predict spectral trends and correlate with experimental data .

Q. How can computational methods optimize reaction pathways for cyclopropanesulfonyl-containing compounds?

  • Methodological Answer : Quantum chemical reaction path searches (e.g., using Gaussian software) identify low-energy intermediates. For example, ICReDD combines computational screening with experimental validation to reduce trial-and-error steps in sulfonylation reactions .

Q. What experimental designs validate the biological activity of pyrimidine-amine derivatives without commercial assays?

  • Methodological Answer :

  • In-House Antimitotic Assays : Use sea urchin embryos to evaluate tubulin disruption .
  • Receptor Binding Studies : Competitive binding assays with σ1_12_2 receptors (IC50_{50} values) .
  • Cellular Uptake Studies : Fluorescent tagging (e.g., dansyl derivatives) to track intracellular localization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine
Reactant of Route 2
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2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine

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